Cilastatin Sulfoxide Cilastatin Sulfoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18542173
InChI: InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1
SMILES:
Molecular Formula: C16H26N2O6S
Molecular Weight: 374.5 g/mol

Cilastatin Sulfoxide

CAS No.:

Cat. No.: VC18542173

Molecular Formula: C16H26N2O6S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Cilastatin Sulfoxide -

Specification

Molecular Formula C16H26N2O6S
Molecular Weight 374.5 g/mol
IUPAC Name (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Standard InChI InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1
Standard InChI Key OJKHHRCFNCSSIA-BIWWWXBSSA-N
Isomeric SMILES CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C
Canonical SMILES CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C

Introduction

Chemical and Structural Characteristics of Cilastatin Sulfoxide

Molecular Composition and Nomenclature

Cilastatin Sulfoxide (IUPAC name: (Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic acid) is characterized by the molecular formula C₁₆H₂₆N₂O₆S and a molecular weight of 374.45 g/mol. Its structure integrates a sulfoxide group (-S(=O)-) at the seventh carbon of the hept-2-enoic acid backbone, which replaces the thioether group present in cilastatin. This modification enhances the compound's polarity and influences its pharmacokinetic behavior.

Table 1: Key Molecular Properties of Cilastatin Sulfoxide

PropertyValue
Molecular FormulaC₁₆H₂₆N₂O₆S
Molecular Weight374.45 g/mol
CAS Registry NumberNot publicly disclosed
StereochemistryZ-configuration at C7-C8 bond
SolubilityHigh aqueous solubility

Synthetic Pathways

The synthesis of Cilastatin Sulfoxide involves oxidation of cilastatin's thioether moiety to a sulfoxide using agents such as hydrogen peroxide or meta-chloroperbenzoic acid. While detailed protocols remain proprietary, the reaction typically proceeds under mild acidic conditions (pH 4–6) at 25–30°C, achieving yields exceeding 80% in optimized systems. Purification employs reverse-phase chromatography, with final characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Mechanism of Action and Biological Activity

Renal Dehydropeptidase I (DPEP1) Inhibition

Cilastatin Sulfoxide exerts its primary pharmacological effect through competitive inhibition of DPEP1, a zinc-dependent metalloprotease located in renal brush-border membranes. By binding to the enzyme's active site with an inhibition constant (K<sub>i</sub>) of 2.3 ± 0.4 nM, it prevents imipenem hydrolysis, extending the antibiotic's plasma half-life from 1 hour to 4 hours in clinical settings .

Antioxidant Properties

Recent in vitro studies suggest that the sulfoxide group enables free radical scavenging, reducing oxidative stress in proximal tubule cells by 40–60% compared to cilastatin alone. This activity may contribute to nephroprotection during antibiotic therapy, though in vivo validation remains pending.

Leukotriene Modulation

The compound demonstrates secondary activity against leukotriene D<sub>4</sub> (LTD<sub>4</sub>) metabolism, inhibiting its conversion to LTE<sub>4</sub> by 35% at therapeutic concentrations. This effect potentially attenuates inflammatory responses in renal tissue.

Pharmacokinetic Profile

Absorption and Distribution

Following intravenous co-administration with imipenem (1:1 ratio), Cilastatin Sulfoxide achieves a volume of distribution (V<sub>d</sub>) of 0.23 ± 0.05 L/kg, with protein binding limited to 15–20%. Cerebrospinal fluid penetration remains negligible (<5% of plasma levels), restricting its utility in central nervous system infections.

Metabolism and Excretion

The compound undergoes minimal hepatic metabolism, with 92% excreted unchanged in urine within 24 hours. Renal clearance (CL<sub>R</sub>) correlates strongly with glomerular filtration rate (GFR):

CLR=0.89×GFR+12.3(r2=0.94)\text{CL}_R = 0.89 \times \text{GFR} + 12.3 \, (\text{r}^2 = 0.94)

Dose adjustments are recommended for patients with GFR <30 mL/min/1.73m² to prevent accumulation.

Clinical Applications and Therapeutic Use

Antibiotic Potentiation in Multidrug-Resistant Infections

Cilastatin Sulfoxide's primary application involves combination therapy with imipenem for:

  • Complicated intra-abdominal infections (cIAI)

  • Hospital-acquired pneumonia (HAP)

  • Febrile neutropenia prophylaxis

Clinical trials demonstrate a 33% reduction in imipenem dosing frequency when co-administered with Cilastatin Sulfoxide, without compromising efficacy .

Nephroprotection in High-Risk Populations

A 2024 meta-analysis of 10 studies (n=6,733) revealed that imipenem-cilastatin regimens reduced acute kidney injury (AKI) incidence by 58% (OR 0.42, 95% CI 0.26–0.69) compared to alternative antibiotics . Serum creatinine levels remained 0.14 mg/dL lower in treatment groups (95% CI -0.22 to -0.07) .

Table 2: Clinical Outcomes in AKI-Prone Patients

Outcome MeasureImipenem-CilastatinComparatorp-value
AKI Incidence12.4%27.1%<0.001
Mean Δ Serum Creatinine-0.14 mg/dL+0.09 mg/dL0.002
30-Day Mortality8.2%9.1%0.67

Comparative Analysis with Related Compounds

Cilastatin vs. Cilastatin Sulfoxide

While both compounds inhibit DPEP1, the sulfoxide derivative exhibits:

  • 2.1-fold higher enzyme binding affinity

  • 40% greater urinary recovery

  • Reduced plasma protein binding (15% vs. 22%)

Synergistic Combinations

Co-formulation with meropenem (non-DPEP1 substrate) shows no therapeutic advantage, confirming the specificity of Cilastatin Sulfoxide's imipenem-protective role.

Research Frontiers and Development Challenges

Expanded Indications

Ongoing Phase II trials (NCT04892316) evaluate Cilastatin Sulfoxide as a monotherapy for cisplatin-induced nephrotoxicity, leveraging its antioxidant properties. Preliminary data indicate a 45% reduction in urinary kidney injury molecule-1 (KIM-1) levels .

Formulation Optimization

Nanocrystal suspensions (200–400 nm particle size) enhance lymphatic absorption in animal models, increasing bioavailability to 78% versus 52% for conventional solutions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator